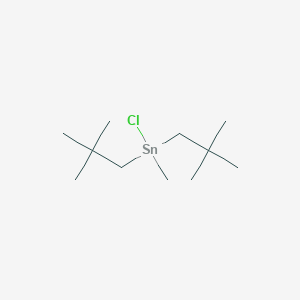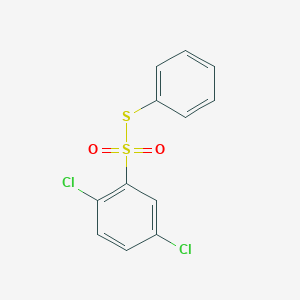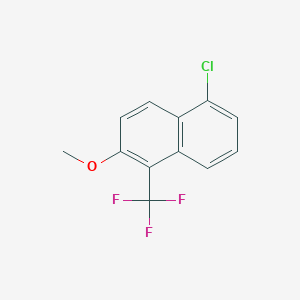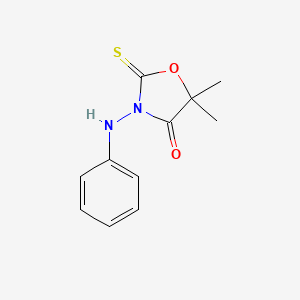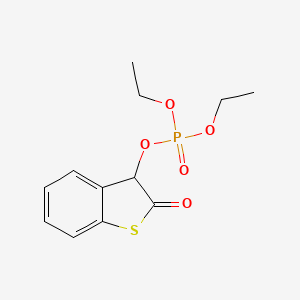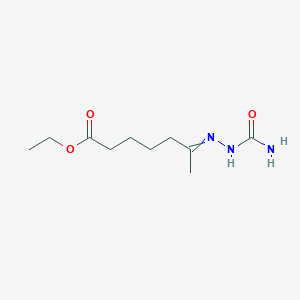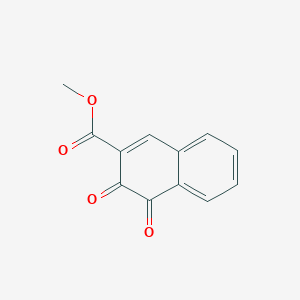
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is an organic compound belonging to the class of naphthoquinones These compounds are characterized by a benzene ring fused to a quinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate typically involves the reaction of 1,4-naphthoquinone with methyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Various oxidized naphthoquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities, where the compound can disrupt cellular processes by inducing oxidative damage.
Comparación Con Compuestos Similares
1,4-Naphthoquinone: Shares the quinone moiety but lacks the ester group.
Methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate: A closely related compound with similar chemical properties.
Uniqueness: Methyl 3,4-dioxo-3,4-dihydronaphthalene-2-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other naphthoquinones. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89509-95-5 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
methyl 3,4-dioxonaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8O4/c1-16-12(15)9-6-7-4-2-3-5-8(7)10(13)11(9)14/h2-6H,1H3 |
Clave InChI |
SHCIHWKSJVAFEX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC=CC=C2C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorobenzoyl)(phenyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14378242.png)
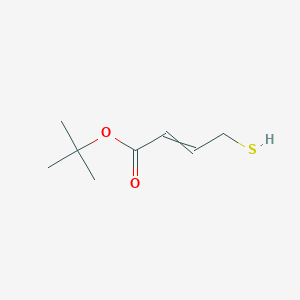
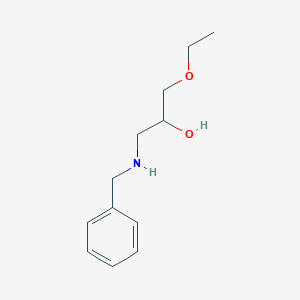

![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)

![Diphenyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14378276.png)
